3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate
Overview
Description
3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate is a complex organic compound that features a quinoxaline moiety attached to a phenyl ring, which is further connected to a 3-bromo-4-methylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate typically involves the following steps:
Formation of Quinoxaline Moiety: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic or basic conditions.
Coupling with Phenyl Ring: The quinoxaline derivative is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The quinoxaline moiety can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: The phenyl ring can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), amines, thiols, solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4), solvents like acetone or water.
Reduction: Sodium borohydride (NaBH4), solvents like methanol or ethanol.
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like toluene or ethanol.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Coupling: Formation of extended aromatic systems with additional functional groups.
Scientific Research Applications
3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various coupling reactions to introduce functional groups.
Biological Research: The compound can be used to study the interactions of quinoxaline derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The quinoxaline moiety can interact with DNA, enzymes, and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
3-(2-Quinoxalinyl)phenyl benzoate: Lacks the bromine and methyl groups, resulting in different reactivity and applications.
3-Bromo-4-methylbenzoic acid: A simpler structure used as a precursor in the synthesis of more complex compounds.
Uniqueness
3-(Quinoxalin-2-yl)phenyl 3-bromo-4-methylbenzoate is unique due to its combination of a quinoxaline moiety with a brominated benzoate group, providing a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 3-bromo-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c1-14-9-10-16(12-18(14)23)22(26)27-17-6-4-5-15(11-17)21-13-24-19-7-2-3-8-20(19)25-21/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYMUJMFTNAHSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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